molecular formula C4H11NO2 B554944 L-Threoninol CAS No. 3228-51-1

L-Threoninol

Cat. No.: B554944
CAS No.: 3228-51-1
M. Wt: 105.14 g/mol
InChI Key: MUVQIIBPDFTEKM-QWWZWVQMSA-N
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Mechanism of Action

Target of Action

L-Threoninol, also known as (2R,3R)-2-Amino-1,3-butanediol, is an amino alcohol that is commonly used in solution phase peptide synthesis . It is a part of the class of organic compounds known as 1,2-aminoalcohols . These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom . The primary targets of this compound are single-stranded DNA and RNA . It forms surprisingly stable triplexes with complementary single-stranded homopurine DNA or RNA targets .

Mode of Action

The interaction of this compound with its targets results in the formation of stable triplex structures. These structures consist of two this compound strands and one DNA or RNA strand . This interaction is significantly faster and occurs in considerably higher yield than DNA ligation . The this compound triplexes are able to stop primer extension on a DNA template, showing the potential of this compound for antisense applications .

Biochemical Pathways

It is known that this compound can be used as an artificial abasic nucleoside in the synthesis and modification of oligodeoxynucleotide . It can also be utilized to synthesize pyrene-L-threoninyl analogues .

Pharmacokinetics

It is known that this compound is a small molecule with a molecular weight of 10514 . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of stable triplex structures with DNA and RNA . These triplex structures are significantly stronger than the corresponding DNA or RNA duplexes . This suggests that this compound could have potential applications in gene regulation and antisense therapies .

Action Environment

It is known that the ligation of an this compound fragment on an this compound template is significantly faster and occurs in considerably higher yield than dna ligation . This suggests that the action of this compound may be influenced by the presence of other this compound molecules in the environment .

Biochemical Analysis

Biochemical Properties

The role of L-Threoninol in biochemical reactions is significant. It interacts with various enzymes, proteins, and other biomolecules. For instance, in Escherichia coli, this compound is involved in the biosynthesis pathway of L-threonine . The study identified key nodes, enzymes, and biomarkers that may provide target sites for rational design through engineering the this compound producing strain .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and it can affect metabolic flux or metabolite levels. For instance, in Escherichia coli, this compound is involved in the biosynthesis pathway of L-threonine .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Threoninol can be synthesized through various chemical routes. One common method involves the reduction of L-threonine using a reducing agent such as lithium aluminum hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, this compound is produced through large-scale chemical synthesis. The process involves the use of high-purity starting materials and stringent reaction conditions to ensure the desired product’s quality and yield. The final product is often purified using techniques such as recrystallization or chromatography to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: L-Threoninol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced further to form primary or secondary amines using reducing agents like sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Scientific Research Applications

L-Threoninol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

L-Threoninol is unique among amino alcohols due to its specific stereochemistry and functional groups. Similar compounds include:

    Serinol: Another amino alcohol with similar properties but different stereochemistry.

    L-Threonine: An amino acid that serves as a precursor to this compound.

    2-Amino-2-methyl-1,3-propanediol: A structurally related compound with different functional groups.

This compound’s uniqueness lies in its ability to form stable interactions with nucleic acids and its versatility in various chemical reactions .

Properties

IUPAC Name

(2R,3R)-2-aminobutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVQIIBPDFTEKM-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186028
Record name L-Threoninol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108102-49-4, 3228-51-1
Record name rel-(2R,3R)-2-Amino-1,3-butanediol
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Record name L-Threoninol
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Record name L-Threoninol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01724
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Record name L-Threoninol
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Record name 3228-51-1
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Record name L-THREONINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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